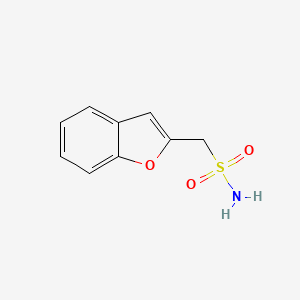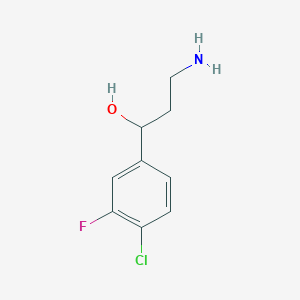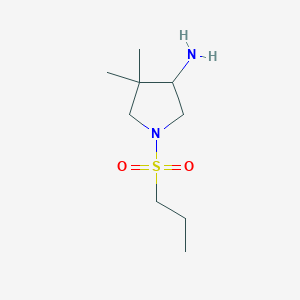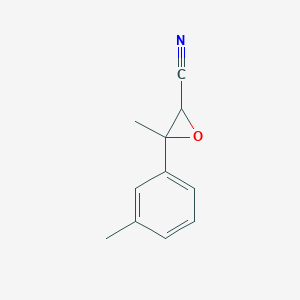![molecular formula C6H13NO2 B13199366 [(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13199366.png)
[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol is an organic compound belonging to the class of pyrrolidines. Pyrrolidines are five-membered saturated aliphatic heterocycles containing one nitrogen atom and four carbon atoms . This compound is characterized by the presence of two hydroxymethyl groups attached to the pyrrolidine ring, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, with optimization for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of pyrrolidine, such as pyrrolidine-2-one and pyrrolidine-2,5-diones .
科学的研究の応用
[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, including its role as a scaffold for drug development.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The stereochemistry of the molecule also affects its binding affinity and selectivity .
類似化合物との比較
[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its antitumor properties.
Pyrrolidine-2,5-diones: Used in the synthesis of bioactive molecules.
Prolinol: A derivative with significant biological activity.
The uniqueness of this compound lies in its dual hydroxymethyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
[(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c8-3-5-1-2-7-6(5)4-9/h5-9H,1-4H2/t5-,6+/m1/s1 |
InChIキー |
DXGXWWMWDFKZKB-RITPCOANSA-N |
異性体SMILES |
C1CN[C@H]([C@H]1CO)CO |
正規SMILES |
C1CNC(C1CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13199287.png)
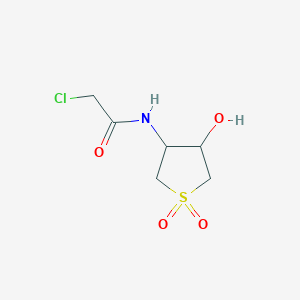
![2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylicacid](/img/structure/B13199292.png)
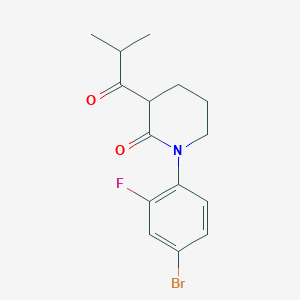
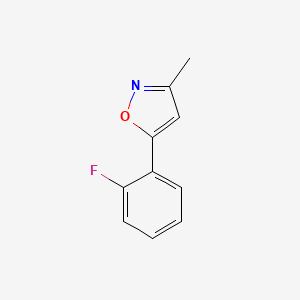


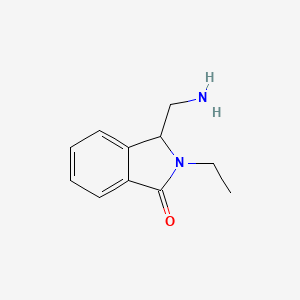
![(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine](/img/structure/B13199340.png)
